2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(9-12-3-1-2-4-12)18-11-13-5-8-15(17-10-13)14-6-7-14/h5,8,10,12,14H,1-4,6-7,9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZPPIJLZBIZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it can be used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to N-(2-hydroxypyridin-3-yl)acetamide (Catalog of Pyridine Compounds, p. 24 ), a simpler pyridine-acetamide derivative with a hydroxyl substituent.
| Property | 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide | N-(2-Hydroxypyridin-3-yl)acetamide |
|---|---|---|
| Molecular Weight | ~318.4 g/mol (estimated) | ~166.2 g/mol |
| Substituents | Cyclopentyl, cyclopropyl | Hydroxyl |
| Lipophilicity (LogP) | Higher (cyclopentyl/cyclopropyl enhance hydrophobicity) | Lower (hydroxyl increases polarity) |
| Synthetic Complexity | High (multiple steric constraints) | Low (simple substitution) |
| Potential Applications | CNS-targeting agents (lipophilicity-driven) | Antimicrobial or solubility-driven uses |
Mechanistic and Crystallographic Insights
- Cyclopropyl vs.
- Crystallographic Analysis : SHELX-based refinements of similar compounds reveal that bulky substituents like cyclopentyl groups influence crystal packing and stability. For example, cyclopropyl-pyridine derivatives often exhibit tighter molecular packing due to van der Waals interactions, whereas hydroxylated analogs form hydrogen-bonded networks .
- Biological Activity : Lipophilic groups (e.g., cyclopentyl) may enhance blood-brain barrier penetration, making the compound a candidate for neuropharmacology. In contrast, polar analogs like N-(2-hydroxypyridin-3-yl)acetamide are more suited for aqueous environments, such as enzyme-active sites .
Research Findings and Methodological Considerations
Structural Elucidation Techniques
- SHELX Refinement : The compound’s stereochemistry and bond lengths could be resolved using SHELXL, which is optimized for small-molecule crystallography .
- ORTEP-3 Visualization : Molecular graphics software like ORTEP-3 enables precise rendering of the cyclopropane-pyridine torsion angles, critical for understanding steric interactions .
Hypothetical Pharmacokinetic Profiles
- Solubility Challenges : High lipophilicity may limit aqueous solubility, necessitating formulation strategies like salt formation or co-solvents.
Biological Activity
2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to an acetamide, with a cyclopropylpyridine moiety contributing to its unique chemical characteristics. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 248.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
The precise mechanism by which 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological systems, potentially modulating pathways related to neurotransmission or cellular signaling.
Potential Targets
- Sodium Channels : The compound may act as an inhibitor of sodium channels, similar to other pyridine derivatives.
- Calcium Channels : It could also influence calcium channel activity, which plays a critical role in various physiological processes.
Pharmacological Studies
Research has indicated that 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide exhibits several pharmacological activities:
- Antinociceptive Effects : Studies have shown that the compound can reduce pain responses in animal models, suggesting potential use in pain management therapies.
- Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory conditions.
Case Studies
A notable study involved the administration of varying doses of the compound in a rodent model to evaluate its analgesic properties. The results demonstrated a significant reduction in pain perception compared to control groups, highlighting its potential as a therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Table 2: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
